molecular formula C6H9N3O B2773346 (NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine CAS No. 1182281-77-1

(NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine

Cat. No.: B2773346
CAS No.: 1182281-77-1
M. Wt: 139.158
InChI Key: FGTCRGXEHRZYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine: is a chemical compound featuring a pyrazole ring substituted with two methyl groups at positions 2 and 5, and a hydroxylamine group attached to the pyrazole ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine typically involves the condensation of 2,5-dimethylpyrazole with hydroxylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming oximes or other oxidized derivatives.

    Reduction: Reduction reactions may convert the hydroxylamine group to an amine.

    Substitution: The pyrazole ring can participate in various substitution reactions, introducing different functional groups at specific positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles can be employed under appropriate conditions.

Major Products:

    Oxidation: Oximes and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Biology and Medicine: In medicinal chemistry, derivatives of this compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties

Industry: The compound and its derivatives are used in the development of new materials, including polymers and advanced coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism by which (NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate the precise mechanisms and optimize the compound’s efficacy.

Comparison with Similar Compounds

    3,5-Dimethylpyrazole: A precursor in the synthesis of (NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine.

    Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents, exhibiting diverse chemical and biological properties.

Uniqueness: The presence of the hydroxylamine group in this compound distinguishes it from other pyrazole derivatives, imparting unique reactivity and potential biological activities.

Properties

IUPAC Name

(NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-5-3-6(4-7-10)9(2)8-5/h3-4,10H,1-2H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTCRGXEHRZYAH-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)/C=N/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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